

6-Fluoroimidazo[1,2-a]pyridine CAS number

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Compound of Interest

Compound Name: **6-Fluoroimidazo[1,2-a]pyridine**

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An In-Depth Technical Guide to **6-Fluoroimidazo[1,2-a]pyridine**: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.^[1] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic introduction of a fluorine atom, particularly at the 6-position, can significantly modulate the physicochemical and pharmacological properties of the molecule, enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of the **6-fluoroimidazo[1,2-a]pyridine** scaffold, focusing on its chemical identity, modern synthesis strategies, and its burgeoning role in the development of targeted therapeutics, with a particular emphasis on kinase inhibitors.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle that has garnered immense interest from the medicinal chemistry community.^[1] This scaffold is present in several marketed drugs, including zolpidem and alpidem.^[1] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that can interact with high specificity to biological targets.

The incorporation of fluorine into drug candidates is a well-established strategy in modern drug design. The unique properties of the fluorine atom—small size, high electronegativity, and its ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and membrane permeability.^[2] In the context of the imidazo[1,2-a]pyridine scaffold, a fluorine atom at the 6-position is a common modification explored in the pursuit of enhanced drug-like properties.

Chemical Identity and Physicochemical Properties

While the parent, unsubstituted **6-fluoroimidazo[1,2-a]pyridine** is a foundational structure, it is the diverse array of its derivatives that are most frequently synthesized and studied. A definitive CAS number for the parent compound is not prominently listed in major chemical databases, which often prioritize commercially available and extensively researched derivatives. Below is a summary of key, well-documented **6-fluoroimidazo[1,2-a]pyridine** derivatives.

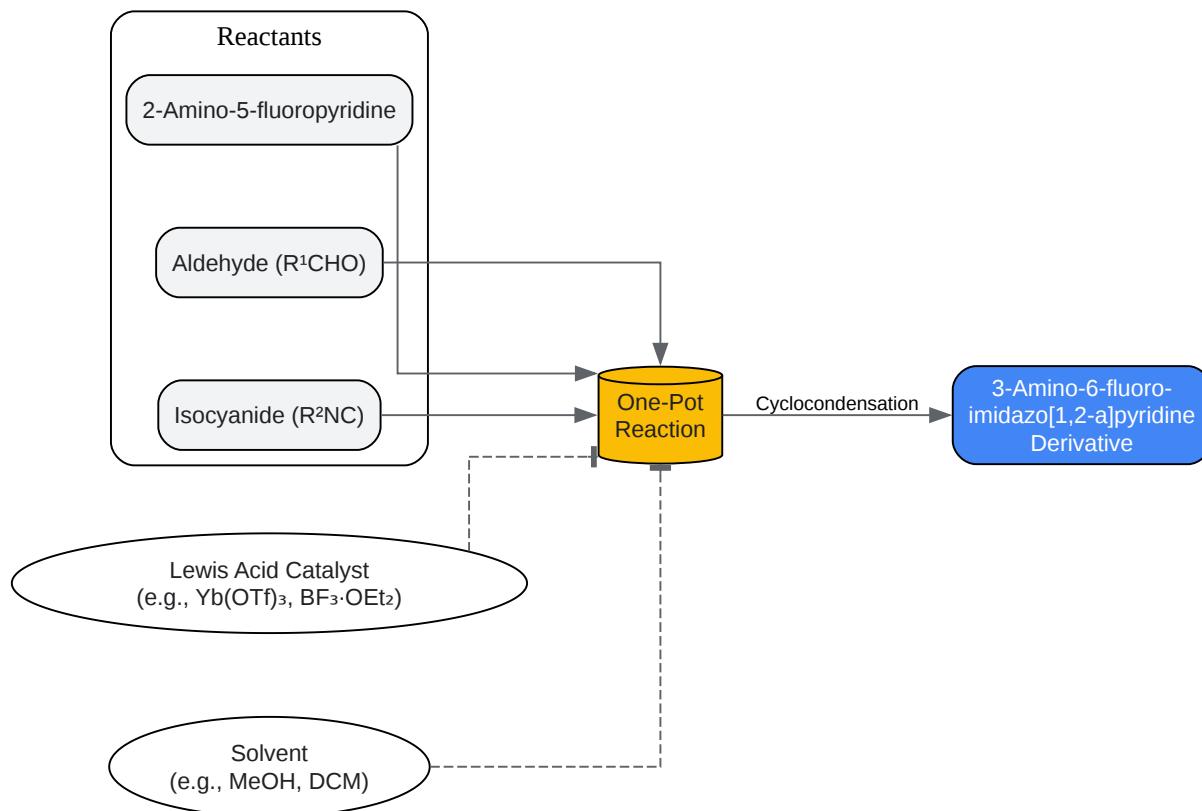
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
6-Fluoroimidazo[1,2-a]pyridin-3-amine	1235993-31-3	C ₇ H ₆ FN ₃	151.14
6-Fluoro-2-phenylimidazo[1,2-a]pyridine	1126635-20-8	C ₁₃ H ₉ FN ₂	212.22 ^[3]
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol	1038827-63-2	C ₈ H ₇ FN ₂ O	166.15
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine	1081112-48-2	C ₁₃ H ₈ F ₂ N ₂	230.22
8-Bromo-6-fluoroimidazo[1,2-a]pyridine	1368664-08-7	C ₇ H ₄ BrFN ₂	215.02

Synthesis Strategies: The Power of Multicomponent Reactions

The efficient construction of molecular libraries with high diversity is a cornerstone of modern drug discovery. Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, are exceptionally suited for this purpose due to their operational simplicity and atom economy.^[4]

The Groebke–Blackburn–Bienaym  (GBB) Reaction

Among the most powerful methods for synthesizing the imidazo[1,2-a]pyridine core is the Groebke–Blackburn–Bienaym  (GBB) reaction.^{[5][6][7]} This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis acid, to rapidly generate 3-aminoimidazo[1,2-a]pyridine derivatives.^{[5][8]} The GBB reaction is highly valued for its ability to introduce three points of diversity in a single, efficient step, making it a workhorse for generating libraries of potential drug candidates.^[9]



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Caption: General workflow of the Groebke–Blackburn–Bienaymé (GBB) reaction.

Representative Experimental Protocol: GBB Synthesis

The following protocol is a generalized procedure for the synthesis of a 3-amino-6-fluoroimidazo[1,2-a]pyridine derivative, based on methodologies described in the literature. [5][8]

- Reactant Preparation: To a microwave-safe reaction vessel, add 2-amino-5-fluoropyridine (1.0 eq), the desired aldehyde (1.2 eq), and a suitable solvent mixture such as DCM/MeOH

(3:1).

- Catalyst Addition: Add the Lewis acid catalyst, for example, Ytterbium (III) triflate ($\text{Yb}(\text{OTf})_3$, 0.08 eq).
- Isocyanide Addition: Add the isocyanide component (1.2 eq) to the mixture.
- Reaction: Seal the vessel and heat under microwave irradiation at 100 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
- Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 3-amino-6-fluoroimidazo[1,2-a]pyridine product.
- Characterization: Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).[\[5\]](#)[\[6\]](#)

Applications in Drug Discovery: A Focus on Kinase Inhibition

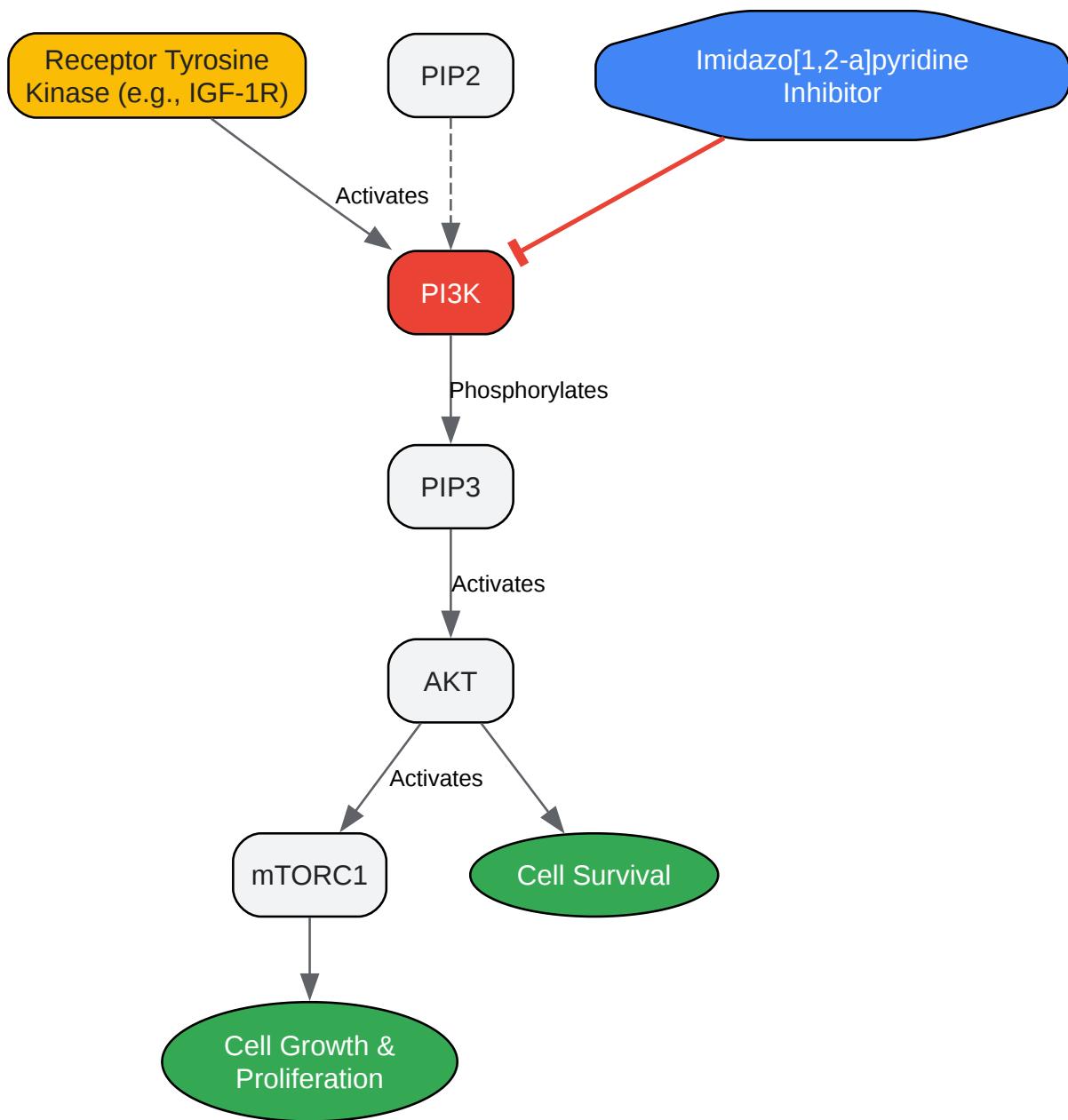
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide spectrum of therapeutic potential, acting as anticancer, antimycobacterial, antiviral, and antidiabetic agents. [\[1\]](#) A particularly fruitful area of research has been their development as potent and selective protein kinase inhibitors.

Kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, especially cancer.[\[10\]](#) The imidazo[1,2-a]pyridine scaffold has proven to be an effective template for designing inhibitors that target the ATP-binding site of various kinases.

- PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its hyperactivation is a common event in tumorigenesis.[\[10\]](#)[\[11\]](#) Several series of imidazo[1,2-a]pyridine derivatives have been

developed as potent dual inhibitors of PI3K and mTOR, demonstrating efficacy in cancer cell lines and mouse xenograft models.[11][12]

- Receptor Tyrosine Kinase (RTK) Inhibitors: This class of kinases, including the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Platelet-Derived Growth Factor Receptor (PDGFR), are key targets in oncology.[13][14] Optimized imidazo[1,2-a]pyridines have yielded potent and selective inhibitors of IGF-1R and PDGFR, with some candidates showing excellent oral bioavailability.[13][14][15]
- Other Kinase Targets: Research has also explored this scaffold for inhibiting other therapeutically relevant kinases, such as Aurora kinases, which are involved in cell cycle regulation.[16]



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